N-[(1Z)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves the condensation of 4-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-propoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-{N’-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[(1Z)-1-{N’-[(E)-(anthracen-9-yl)methylidene]hydrazinecarbonyl}-2-[4-(diethylamino)phenyl]eth-1-en-1-yl]benzamide
Uniqueness
N-[(1Z)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific structural features, such as the presence of both hydrazinecarbonyl and propoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H25N3O4/c1-2-16-33-23-14-10-19(11-15-23)17-24(28-25(31)21-6-4-3-5-7-21)26(32)29-27-18-20-8-12-22(30)13-9-20/h3-15,17-18,30H,2,16H2,1H3,(H,28,31)(H,29,32)/b24-17-,27-18+ |
InChI Key |
MQXKDZGNDOILJA-HZVRNWRTSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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